Hydride Q resin, viscosity 6-8 cSt.

Vue d'ensemble

Description

Hydride Q resin is a type of siloxane, specifically a hydridosiloxane . It’s a liquid substance with a viscosity of 6-8 cSt . The product code for this resin is HQM-105 . It’s also known as Hydride Functional Siloxane Q Resin and Hydride Modified Silica Q Resin .

Molecular Structure Analysis

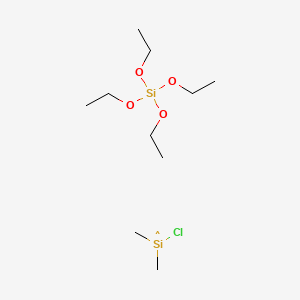

The molecular formula of Hydride Q resin is C10H26ClO4Si2 . It’s a reaction product of tetraethyl orthosilicate and chlorodimethylsilane . The InChI of Hydride Q resin is InChI=1S/C8H20O4Si.C2H6ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-4(2)3/h5-8H2,1-4H3;1-2H3 .Physical And Chemical Properties Analysis

Hydride Q resin is a clear liquid with a density of 0.94 g/cm³ . Its refractive index at 20°C is 1.41 . The resin is combustible .Applications De Recherche Scientifique

Hydrogen Storage

Hydride Q resin: is utilized in the storage of hydrogen, offering a safer and more efficient alternative to traditional methods like compressed gas or liquid hydrogen. The resin’s ability to store hydrogen at higher volumetric densities makes it an attractive option for both stationary and vehicular applications .

Energy Systems

In the context of renewable energy systems, Hydride Q resin plays a crucial role in addressing the intermittency of renewable sources. It serves as a solid-state storage material that can store and deliver energy on demand, which is essential for the practical implementation of sustainable energy systems .

Hydrogen Purification and Separation

The resin is also instrumental in hydrogen purification and separation processes. Its properties allow for the effective separation of hydrogen isotopes, which is vital in various industrial and scientific applications .

Thermodynamic Devices

Hydride Q resin: finds applications in thermodynamic devices that handle heat, such as heat pumps, refrigeration systems, and temperature sensing. These devices benefit from the resin’s ability to absorb and release hydrogen, which is used to transfer heat efficiently .

Hydride Batteries

Another significant application is in the development of hydride batteries. The resin’s properties contribute to the creation of rechargeable metal hydrides, which are used in batteries for energy storage and conversion .

Materials Scale-Up

Research on metal hydrides, including Hydride Q resin , often focuses on lab-scale experiments. However, scaling up these materials for real-world applications is a critical area of study. The resin’s performance in larger systems, such as storage tanks, is an important aspect of ongoing research .

Chemical Synthesis

Hydride Q resin: is also used in chemical synthesis, where its properties facilitate the production of various compounds. Its role in catalysis and reaction mechanisms is an area of interest for researchers looking to develop new synthetic methods .

Medical and Pharmaceutical Applications

Lastly, the resin’s unique characteristics make it suitable for use in pharmaceuticals and medical devices. Its stability and compatibility with biological systems allow for innovative applications in healthcare .

Safety and Hazards

Orientations Futures

Hydride materials, including Hydride Q resin, have potential applications in hydrogen storage, particularly for stationary and heat storage applications . Emerging trends in the design of better storage materials include the use of high-entropy alloys . The integration of intermetallic hydrides in vessels, their operation with fuel cells, and their use as thermal storage are also being reviewed .

Mécanisme D'action

Target of Action

Hydride Q Resin, also known as Hydride Q Resin with a viscosity of 6-8 cSt, is primarily used as a surface treating agent for organic silicon pressure-sensitive adhesive, mobile keypads, and epoxy adhesives . It is also used for reinforced-filling in RTV rubber, HTV rubber, addition type liquid silicone rubber, heat-vulcanizing silicone rubber, silicone rubber compounds, and shell-less encapsulation of semiconductor components .

Mode of Action

Hydride Q Resin is involved in hydride-abstracting reactions, which have emerged as extremely effective methods for oxidative bond-forming processes due to their mild reaction conditions and high chemoselectivity . These reactions predominantly focus on the mechanism, reaction development, natural product synthesis applications, approaches to catalysis, and use in enantioselective processes for hydride abstractions by quinone, oxoammonium ion, and carbocation oxidants .

Biochemical Pathways

The biochemical pathways affected by Hydride Q Resin involve transfer hydrogenation catalysis by metal complexes, which involves the transfer of hydride from a donor to an acceptor substrate via a metal-hydride intermediate . This reaction is well known in synthetic organic chemistry for the reduction of C=C, ketones, and imines in non-aqueous media in the presence of metal complexes .

Pharmacokinetics

It’s important to note that the compound’s physical properties, such as its density (094 g/mL) and viscosity (6-8 cSt at 25°C), may influence its bioavailability .

Result of Action

The result of Hydride Q Resin’s action is the reduction of the target substrates, leading to the formation of new bonds. This can be particularly useful in the context of organic synthesis, where the compound can facilitate the formation of new chemical structures .

Propriétés

InChI |

InChI=1S/C8H20O4Si.C2H6ClSi/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-4(2)3/h5-8H2,1-4H3;1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGWFOAMZZNWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)(OCC)OCC.C[Si](C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26ClO4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Gelest MSDS] | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylchlorosilane, ethyl silicate hydrolysis product | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hydride Q resin | |

CAS RN |

68988-57-8 | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068988578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetraethyl ester, reaction products with chlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)

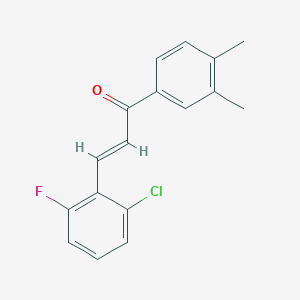

![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)

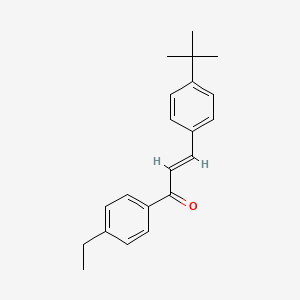

![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)